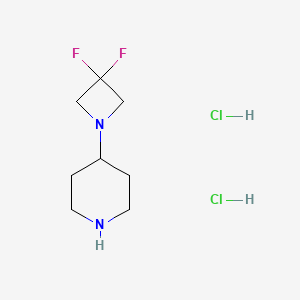

4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride

Description

Properties

IUPAC Name |

4-(3,3-difluoroazetidin-1-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2N2.2ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;;/h7,11H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACPIXHEWFBPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC(C2)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855963 | |

| Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373503-66-2 | |

| Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride, a valuable building block in modern medicinal chemistry. The strategic incorporation of the 3,3-difluoroazetidine moiety into a piperidine scaffold offers pharmaceutical researchers a unique tool to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. This document details a validated two-step synthesis commencing from commercially available starting materials, N-Boc-4-piperidone and 3,3-difluoroazetidine hydrochloride. The core transformation involves a strategic reductive amination, followed by a concomitant deprotection and salt formation step. We will provide detailed, step-by-step protocols, mechanistic insights, and the rationale behind the selection of reagents and reaction conditions, tailored for researchers and professionals in drug development.

Introduction

The Rising Prominence of Fluorinated Azetidines in Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The azetidine ring, a four-membered heterocyclic amine, is a desirable structural motif that can act as a rigid scaffold or a replacement for other cyclic or acyclic amine fragments.[1] The combination of these two features in the form of fluorinated azetidines has led to their widespread application in the development of novel therapeutics.[2] Specifically, the 3,3-difluoroazetidine group offers a unique conformational constraint and a significant reduction in the basicity (pKa) of the azetidine nitrogen, which can be critical for optimizing drug-target interactions and improving pharmacokinetic profiles.[3]

The Target Molecule: A Versatile Piperidine-Azetidine Scaffold

4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride (CAS No: 1373503-66-2) is a bifunctional scaffold that marries the conformational rigidity of the piperidine core with the advantageous properties of the difluoroazetidine moiety.[4] Piperidine rings are among the most common N-heterocycles found in pharmaceuticals.[5] This specific building block serves as a crucial intermediate, allowing for further elaboration at the piperidine nitrogen to synthesize a diverse library of compounds for screening and development.[6] Its application spans various therapeutic areas, including oncology and neurology.[6]

Retrosynthetic Analysis & Strategic Overview

The synthetic strategy for 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride is designed for efficiency and scalability. A retrosynthetic analysis reveals a logical disconnection at the C-N bond between the piperidine and azetidine rings. This points to a reductive amination reaction as the key bond-forming step.

The chosen forward synthesis pathway is a two-step process:

-

Reductive Amination: Coupling of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) with 3,3-difluoroazetidine.

-

Deprotection & Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group and subsequent formation of the dihydrochloride salt.

This approach utilizes a protecting group strategy on the piperidine nitrogen to ensure selective reaction at the C4-position and prevent self-condensation or other side reactions.

Caption: Overall retrosynthetic strategy.

Synthesis Pathway: Step-by-Step Protocol & Mechanistic Insights

Step 1: Reductive Amination to form tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate

Reductive amination is a cornerstone reaction in organic synthesis for forming carbon-nitrogen bonds.[7] The process involves the initial formation of an iminium ion intermediate from the reaction of a ketone (N-Boc-4-piperidone) and a secondary amine (3,3-difluoroazetidine), which is then reduced in situ to the corresponding amine.

-

Choice of Piperidone Synthon: N-Boc-4-piperidone is the ideal starting material.[8] The Boc group serves two critical functions: it deactivates the piperidine nitrogen, preventing it from participating in the reaction, and its acid-lability allows for straightforward removal in the final step.[9]

-

Choice of Azetidine Synthon: 3,3-Difluoroazetidine is typically used as its hydrochloride salt for improved stability and handling.[10][11] Prior to the reaction, it must be neutralized to the free base, often in situ, using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[12] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to react with the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct.[7][12]

-

To a round-bottom flask charged with N-Boc-4-piperidone (1.0 eq.) and 3,3-difluoroazetidine hydrochloride (1.1 eq.), add a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).

-

Add triethylamine (TEA) (1.2 eq.) to the suspension and stir at room temperature for 15-20 minutes to generate the free base of the azetidine.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture at room temperature. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate as a pure compound.

Caption: Workflow for the reductive amination step.

Step 2: N-Boc Deprotection and Dihydrochloride Salt Formation

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a wide range of conditions and its facile cleavage under acidic conditions.[13] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and a proton.

-

Choice of Acid: A strong acid is required for efficient cleavage. A solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol is highly effective.[12][13][14] This reagent has the dual advantage of not only removing the Boc group but also protonating the two basic nitrogen atoms (piperidine and azetidine) to form the desired dihydrochloride salt in a single step. The salt form often exhibits improved stability and crystallinity, simplifying isolation.[13]

-

Dissolve the purified tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

To this solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The product may precipitate out of the solution during this time.

-

Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.

-

Upon completion, the resulting solid can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

The crude salt can be triturated with a solvent like diethyl ether or pentane to remove non-polar impurities and induce precipitation.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride as a solid.

Sources

- 1. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 3. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06646G [pubs.rsc.org]

- 4. 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride suppliers & manufacturers in China [m.chemicalbook.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride;CAS No.:1403767-21-4 [chemshuttle.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Azetidines | Fisher Scientific [fishersci.com]

- 11. chemscene.com [chemscene.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reddit.com [reddit.com]

An In-Depth Technical Guide to 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride (CAS Number: 1373503-66-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The strategic incorporation of the 3,3-difluoroazetidine moiety onto a piperidine scaffold offers a unique combination of physicochemical properties that are highly desirable in modern drug design. This guide will delve into the synthesis, reactivity, and potential applications of this compound, with a particular focus on its role as a key intermediate in the development of novel therapeutics. Detailed experimental protocols, safety information, and analytical methods are also provided to support researchers in their drug discovery and development endeavors.

Introduction: The Strategic Value of Fluorinated Heterocycles in Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Specifically, the incorporation of fluorinated azetidine and piperidine motifs has been shown to enhance pharmacokinetic profiles, improve solubility, and increase metabolic stability of drug candidates.[3]

The compound 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride (CAS 1373503-66-2) is a prime example of a strategically designed building block that leverages these benefits. The piperidine ring is a prevalent scaffold in many approved drugs, while the 3,3-difluoroazetidine group introduces a polar, metabolically stable, and conformationally constrained element.[3][4] The difluorination at the 3-position of the azetidine ring can also modulate the basicity of the nitrogen atoms, which can be crucial for optimizing target engagement and reducing off-target effects, such as hERG channel affinity.[5] This guide will explore the chemical properties and utility of this valuable synthetic intermediate.

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1373503-66-2 | [6] |

| Chemical Name | 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride | [6] |

| Molecular Formula | C₈H₁₆Cl₂F₂N₂ | [6] |

| Molecular Weight | 249.13 g/mol | [6] |

| Appearance | Solid (form may vary) | Inferred from related compounds |

| Solubility | Moderately soluble in water | [7] |

| Storage | 2-8 °C, in a tightly closed container, away from direct sunlight and heat | [7] |

Synthesis and Reactivity

Synthetic Strategy

The synthesis of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride typically involves the coupling of a piperidine precursor with a 3,3-difluoroazetidine synthon. A general synthetic pathway is outlined below. The synthesis of the key intermediate, 3,3-difluoroazetidine hydrochloride, is a critical first step.

Detailed Experimental Protocol (Illustrative)

While a specific protocol for CAS 1373503-66-2 is not publicly available, a representative procedure can be adapted from the synthesis of similar compounds. This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 3,3-Difluoroazetidine hydrochloride (from a suitable precursor)

A common precursor is N-Boc-3-azetidinone. The fluorination can be achieved using various reagents, followed by deprotection.

-

To a solution of N-Boc-3-azetidinone in a suitable solvent (e.g., dichloromethane), add a fluorinating agent (e.g., DAST or Deoxo-Fluor®) at a controlled temperature.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Quench the reaction carefully and perform an aqueous workup.

-

Purify the resulting N-Boc-3,3-difluoroazetidine by column chromatography.

-

Dissolve the purified product in a suitable solvent (e.g., dioxane or methanol) and treat with a strong acid, such as hydrochloric acid, to remove the Boc protecting group.

-

Isolate the 3,3-difluoroazetidine hydrochloride salt by precipitation or evaporation.

Step 2: Coupling of 3,3-Difluoroazetidine with a Piperidine Moiety

This step typically involves a nucleophilic substitution reaction.

-

To a solution of a suitable piperidine precursor, such as N-Boc-4-piperidone, in a solvent like dichloromethane or dichloroethane, add 3,3-difluoroazetidine hydrochloride and a reducing agent (e.g., sodium triacetoxyborohydride).

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction and perform an aqueous workup.

-

Purify the N-Boc protected intermediate by column chromatography.

-

Remove the Boc protecting group using acidic conditions (e.g., HCl in dioxane) to yield the dihydrochloride salt.

Reactivity Profile

The reactivity of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride is primarily dictated by the secondary amine of the piperidine ring and the tertiary amine of the azetidine ring.

-

N-Alkylation and N-Arylation: The secondary amine of the piperidine is a nucleophile and can readily undergo alkylation or arylation reactions, making it a versatile handle for further chemical modifications.

-

Amide Bond Formation: The piperidine nitrogen can be acylated to form amides, a common linkage in many pharmaceutical compounds.

-

Stability: The gem-difluoro group on the azetidine ring enhances its stability towards metabolic oxidation. The dihydrochloride salt is generally a stable, crystalline solid.

Applications in Drug Discovery and Development

The unique structural features of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride make it an attractive building block for the synthesis of a wide range of biologically active molecules.

Role as a Bioisostere

The 3,3-difluoroazetidine moiety can act as a bioisostere for other functional groups, such as carbonyls or hydroxyls, while offering improved metabolic stability and modulated basicity.[8]

Use in Specific Therapeutic Areas

While specific examples of marketed drugs containing this exact fragment are not yet prevalent, the structural motif is highly relevant in several therapeutic areas:

-

Oncology: The introduction of fluorinated heterocycles is a common strategy in the design of kinase inhibitors and other anti-cancer agents to improve their pharmacokinetic properties.[7]

-

Neurological Disorders: The piperidine scaffold is a well-established pharmacophore for CNS-active compounds. The addition of the fluorinated azetidine can help in fine-tuning properties like blood-brain barrier penetration and metabolic stability.[7]

Analytical Methods

The purity and identity of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride can be assessed using standard analytical techniques.

Chromatographic Methods

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A common method for assessing the purity of piperidine-containing compounds. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.[9]

-

Gas Chromatography (GC): Can be used for the analysis of the free base form of the compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The fluorine atoms will result in characteristic splitting patterns in both proton and carbon spectra. ¹⁹F NMR will show a signal corresponding to the CF₂ group.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups.

Titration

The dihydrochloride salt can be assayed by titration with a standardized base to determine its purity.

Safety and Handling

-

Hazard Statements (Inferred): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from incompatible materials.

-

Conclusion

4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a piperidine scaffold and a gem-difluoroazetidine moiety provides a powerful tool for chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. While detailed public data on this specific compound is still emerging, the information compiled in this guide from related structures and general principles provides a solid foundation for researchers to incorporate this promising intermediate into their synthetic strategies for developing next-generation therapeutics.

References

- (Reference to a general review on fluorin

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.[5]

- (Reference to a general review on the synthesis of fluorin

-

Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.[2]

-

Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. European Journal of Organic Chemistry.[4]

-

New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters.[11]

-

Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal.[12]

-

Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their physicochemical/ADME properties). ResearchGate.[8]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.[3]

- (Reference to a patent describing the synthesis of similar compounds, if found)

- (Reference to a safety data sheet for a closely rel

-

4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride. ChemShuttle.[7]

- (Reference to a supplier's technical d

-

4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride suppliers & manufacturers in China. GuideChem.[6]

- (Reference to a general organic chemistry textbook on heterocycles)

- (Reference to a review on bioisosterism)

- (Reference to a patent for a similar fluorin

- (Reference to a patent for a similar fluorin

-

Review: Fluorine in Medicinal Chemistry. ResearchGate.[1]

- (Reference to a patent for a similar fluorin

- (Reference to a technical document on analytical methods)

- (Reference to a patent for synthesis of 4-(4'-fluorophenyl)-piperidines)

-

3,3-Difluoro-4-(3-fluoroazetidin-1-yl)piperidine. PubChem.[13]

-

3,3-Difluoroazetidine hydrochloride. PubChem.[10]

- (Reference to a patent for preparation of piperidine deriv

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.[9]

- (Reference to a supplier's product page for 3,3-Difluoroazetidine hydrochloride)

- (Reference to a supplier's product page for 3,3-Difluoroazetidine hydrochloride)

- (Reference to a supplier's product page for 3,3-Difluoroazetidine hydrochloride)

- (Reference to a general drug design textbook)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eurofinsus.com [eurofinsus.com]

- 7. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride;CAS No.:1403767-21-4 [chemshuttle.com]

- 8. researchgate.net [researchgate.net]

- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3,3-Difluoro-4-(3-fluoroazetidin-1-yl)piperidine | C8H13F3N2 | CID 168025351 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential and Biological Evaluation of Difluoroazetidine-Piperidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a forward-looking analysis of a novel chemical scaffold: difluoroazetidine-piperidine derivatives. As this represents an emerging area of chemical space, this document synthesizes established medicinal chemistry principles from its constituent parts to build a predictive framework for its application. We will explore the underlying rationale for its design, its potential biological targets, and a detailed roadmap for its biological evaluation.

Introduction: A Rationale for a Novel Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a highly privileged scaffold due to its frequent appearance in clinically approved drugs.[1][2] Its utility stems from its ability to enhance "druggability" by improving pharmacokinetic properties and providing a stable, three-dimensional framework to orient substituents for optimal target engagement.[1][3] However, the relentless demand for novel therapeutics with improved potency, selectivity, and metabolic profiles necessitates the exploration of new chemical space.

In recent years, small, strained rings have emerged as powerful tools for the modern medicinal chemist. The azetidine ring, a four-membered heterocycle, is particularly noteworthy.[4] Its inherent ring strain and sp3-rich character can confer conformational rigidity, which may reduce the entropic penalty of binding to a biological target, thereby enhancing potency.[4][5] Furthermore, the azetidine scaffold has been shown to improve metabolic stability and solubility.[4]

The strategic introduction of fluorine atoms is a well-established tactic to fine-tune molecular properties. Specifically, geminal difluorination (a CF2 group) adjacent to a nitrogen atom exerts a powerful inductive electron-withdrawing effect. This modification predictably and significantly lowers the basicity (pKa) of the nitrogen, which can fundamentally alter its interaction with biological targets and improve cell permeability.[6][7] The CF2 group also serves as an effective metabolic shield, blocking oxidative metabolism at that position.[6]

By combining these three motifs—the versatile piperidine scaffold, the conformationally constraining azetidine ring, and the property-modulating gem-difluoro group—we propose the difluoroazetidine-piperidine scaffold as a novel platform for discovering next-generation therapeutics. This guide will explore the predicted properties and a logical pathway to unlock the biological potential of this promising, yet underexplored, class of molecules.

Predicted Physicochemical and Pharmacokinetic Landscape

The decision to incorporate a 3,3-difluoroazetidine moiety in place of a more common substituent on a piperidine core is a deliberate design choice intended to modulate key drug-like properties. The expected consequences of this substitution are summarized below.

The Decisive Impact of the 3,3-Difluoroazetidine Moiety

-

Basicity (pKa) Attenuation: The primary and most predictable effect of the vicinal CF2 group is a substantial decrease in the basicity of the azetidine nitrogen. The strong electron-withdrawing nature of the fluorine atoms significantly reduces the pKa of the conjugate acid (R2NH2+) by several units compared to a non-fluorinated analog.[6][7] This has profound implications for drug design:

-

Reduced Off-Target Activity: Many off-targets, such as the hERG potassium channel, have a recognition motif that includes a basic nitrogen. Lowering the pKa can mitigate these unwanted interactions.

-

Improved Permeability: By reducing the proportion of the compound that is protonated at physiological pH, cell membrane permeability can be enhanced, potentially improving oral bioavailability.

-

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF2 group is not susceptible to the cytochrome P450-mediated oxidation that is a common metabolic pathway for C-H bonds adjacent to nitrogen atoms.[6] While this generally improves metabolic stability, chemists should be aware that profound conformational changes induced by fluorination can sometimes expose other parts of the molecule to metabolism.[8][9]

-

Conformational Constraint: The rigid four-membered ring restricts the conformational freedom of the substituent, which can lead to a more favorable entropic profile upon binding to a target protein.[4][5]

Data Presentation: Predicted Property Modulation

The following table provides a qualitative summary of the predicted changes when advancing from a simple substituted piperidine to a difluoroazetidine-piperidine derivative.

| Property | Standard Piperidine Derivative | Difluoroazetidine-Piperidine Derivative | Rationale & References |

| Basicity (pKa) | Typical (e.g., 8.0 - 10.0) | Significantly Lower | Strong inductive effect from the CF2 group.[6][7] |

| Lipophilicity (LogP) | Variable | Likely Increased | Fluorine substitution generally increases lipophilicity.[6] |

| Metabolic Stability | Potential N-dealkylation, α-C oxidation | Improved at point of attachment | CF2 group blocks oxidative metabolism.[6] |

| Aqueous Solubility | Variable | Potentially Decreased | Increased lipophilicity can reduce solubility.[6] |

| Target Interactions | H-bond donor (protonated) | Weaker H-bond donor, potential dipole interactions | Lower pKa reduces H-bond donor strength; C-F bonds introduce a strong local dipole. |

Potential Biological Targets and Mechanisms of Action

Given that the difluoroazetidine-piperidine scaffold is novel, a logical starting point for identifying its biological activity is to consider the known targets of its parent structures. Both azetidine and piperidine derivatives have demonstrated broad pharmacological potential, suggesting several promising target classes.[1][4][10]

-

Target Class 1: G-Protein Coupled Receptors (GPCRs) GPCRs are a vast family of transmembrane proteins that are the targets of a large percentage of approved drugs.[11] The piperidine ring is a common feature in many GPCR ligands.[2] In this context, the difluoroazetidine moiety can be viewed as a unique substituent that can:

-

Probe Novel Interactions: The altered basicity and the dipole moment of the CF2 group can form unique hydrogen bonds or dipole interactions within the receptor binding pocket that are inaccessible to traditional substituents.

-

Enhance Selectivity: The rigid conformation can lock the molecule into a shape that is preferential for one GPCR subtype over others.

-

-

Target Class 2: Enzymes (e.g., Proteases, Kinases) Substituted azetidines have been successfully developed as inhibitors of enzymes like STAT3.[10] The azetidine nitrogen, with its modulated pKa, can serve as a critical interaction point (e.g., hydrogen bond acceptor or donor) in an enzyme's active site.

-

Target Class 3: Ion Channels & Transporters Azetidine derivatives have been investigated as GABA uptake inhibitors and monoamine transporter inhibitors.[12][13] The unique electrostatic profile of the difluoroazetidine-piperidine core could be leveraged to modulate the function of these important CNS targets.

Visualization: Hypothetical GPCR Binding Model

The following diagram illustrates how a difluoroazetidine-piperidine derivative might interact with key residues in a hypothetical GPCR binding pocket.

Caption: Hypothetical binding of a ligand in a GPCR pocket.

A Roadmap for Biological Evaluation: Experimental Protocols

For a novel chemical scaffold, a dual approach to biological evaluation is recommended: an unbiased, target-agnostic screen to uncover unexpected activities, followed by focused, target-based assays against high-probability target classes.

Protocol 4.1: Foundational Target-Agnostic Phenotypic Screening

Phenotypic screening identifies compounds based on their effect on a cell or organism's observable characteristics, rather than assuming a specific molecular target.[14] This is a powerful method for discovering first-in-class drugs with novel mechanisms of action.[14][15]

Caption: A typical workflow for a phenotypic screening campaign.

-

Model Selection: Choose a panel of biologically relevant human cell lines. For example, A549 (lung cancer), SH-SY5Y (neuroblastoma), and HEK293 (embryonic kidney) provide a diverse starting point.

-

Compound Application: Prepare a stock solution of the difluoroazetidine-piperidine derivatives in DMSO. Plate the selected cell lines in 384-well plates. Add the compounds at a single, high concentration (e.g., 10 µM) to the cells.[16]

-

Primary Assay: After a 48-72 hour incubation, assess cell viability using a commercially available assay like the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Hit Identification: Compounds that cause a significant change in phenotype (e.g., >50% reduction in cell viability) are classified as primary "hits".

-

Confirmation & Dose-Response: Re-test the primary hits from a fresh powder stock to rule out false positives. Subsequently, perform an 8-point dose-response curve to determine the potency (IC50) of each confirmed hit.

-

Counter-Screening: To distinguish between specific bioactivity and general cytotoxicity, test the confirmed hits against a non-cancerous cell line (e.g., primary fibroblasts). Compounds that are potent against the disease-relevant line but inactive against the control line are prioritized.

-

Target Identification: For validated, selective hits, proceed with advanced techniques such as thermal proteome profiling or activity-based protein profiling to identify the specific molecular target.[16]

Protocol 4.2: Target-Based Screening: A GPCR Case Study

Based on the high probability of GPCR modulation, a focused screening campaign is warranted. This involves a binding assay to measure affinity and a functional assay to measure activity.[17]

This assay determines the affinity (Ki) of a test compound for a receptor by measuring its ability to displace a known radioactive ligand ('radioligand').[17][18][19]

-

Materials:

-

Cell membranes prepared from cells overexpressing the target GPCR (e.g., Adenosine A2a receptor).

-

Radioligand (e.g., [3H]ZM241385 for A2a).

-

Test compounds (difluoroazetidine-piperidine derivatives).

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[20]

-

96-well filter plates (GF/C filters, presoaked in PEI).[20]

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine in order: 150 µL of cell membranes (e.g., 10 µg protein), 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM), and 50 µL of radioligand at a fixed concentration near its Kd value.[20]

-

Define 'Total Binding' wells (no test compound) and 'Non-Specific Binding' (NSB) wells (a high concentration of a known non-radioactive ligand).

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[17][20]

-

Rapidly harvest the contents of the plate onto the filter plate using a cell harvester. The membranes and bound radioligand are trapped on the filter.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Allow filters to dry, then add scintillation cocktail and count radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

-

This assay measures changes in intracellular cyclic AMP (cAMP), a key second messenger for many GPCRs. It can determine if a compound is an agonist (activates the receptor) or an antagonist (blocks the activator).[11][21] This protocol is for a Gs-coupled receptor (increases cAMP) or a Gi-coupled receptor (decreases cAMP).[22]

-

Materials:

-

HEK293 cells stably or transiently expressing the target GPCR and the GloSensor™ cAMP biosensor plasmid.[21]

-

GloSensor™ cAMP Reagent.

-

Test compounds and a known agonist (e.g., Forskolin for Gi assays).

-

White, opaque 384-well assay plates.

-

-

Procedure (Antagonist Mode for a Gi-coupled receptor):

-

Harvest cells and resuspend them in equilibration medium containing the GloSensor™ cAMP reagent. Incubate for 2 hours to load the substrate.[21]

-

Dispense cells into the 384-well plate.

-

Add test compounds at various concentrations and incubate for 10-15 minutes.

-

Add a known agonist at its EC80 concentration to stimulate the receptor (this step is omitted for agonist mode).

-

Add Forskolin to artificially raise the basal cAMP levels, which is necessary to see the inhibitory effect of a Gi-coupled receptor agonist.

-

Read luminescence at multiple time points using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the control wells (agonist only).

-

Plot the normalized luminescence against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (for antagonists) or EC50 (for agonists).

-

Conclusion: A New Frontier for Medicinal Chemistry

The difluoroazetidine-piperidine scaffold represents a logical and compelling next step in the evolution of privileged structures for drug discovery. By strategically combining the robust, versatile piperidine core with the conformationally rigid, pKa-modulating difluoroazetidine moiety, medicinal chemists can access novel chemical space with a high potential for desirable drug-like properties. The low pKa imparted by the difluoro group offers a rational strategy to mitigate promiscuity and improve permeability, while the constrained nature of the four-membered ring can enhance potency and selectivity. The systematic screening cascade outlined in this guide, from broad phenotypic discovery to focused target-based assays, provides a clear and efficient path to unlocking the biological activity and therapeutic promise of this exciting new class of molecules.

References

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

-

Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. Available from: [Link]

-

Ladds, G. (n.d.). GPCR-radioligand binding assays. Methods in Molecular Biology. Available from: [Link]

-

Krasavin, M. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

-

Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available from: [Link]

-

Al-Harrasi, A., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

-

Wang, C., et al. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv. Available from: [Link]

-

Cogswell, T. J., et al. (2020). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available from: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

-

Mykhailiuk, P. K. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available from: [Link]

-

Coccurello, R., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PLoS ONE. Available from: [Link]

-

Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry. Available from: [Link]

-

Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-Portal.org. Available from: [Link]

-

Barker, D., et al. (2021). Phenotypic screening of compound libraries as a platform for the identification of antibiotic adjuvants. Methods in Enzymology. Available from: [Link]

-

Sharma, P., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available from: [Link]

-

Gifford Bioscience. (n.d.). Functional Assays. Available from: [Link]

-

PDSP. (n.d.). Functional Assays Protocols. Available from: [Link]

-

Wang, Y., et al. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate. Available from: [Link]

-

Cogswell, T. J., et al. (2020). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available from: [Link]

-

PubChem. (n.d.). 3,3-Difluoroazetidine. Available from: [Link]

-

Mykhailiuk, P. K., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal. Available from: [Link]

-

Davies, H. M. L., et al. (2017). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. ResearchGate. Available from: [Link]

-

Mykhailiuk, P. K. (2017). A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. Journal of Fluorine Chemistry. Available from: [Link]

-

PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. Available from: [Link]

-

Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. Available from: [Link]

-

Singh, S., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available from: [Link]

-

Andresini, M., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available from: [Link]

-

Urban, M., & Pospisil, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available from: [Link]

-

Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available from: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. technologynetworks.com [technologynetworks.com]

- 15. Phenotypic screening of compound libraries as a platform for the identification of antibiotic adjuvants: Identification of colistin adjuvants from a natural product library - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. multispaninc.com [multispaninc.com]

- 19. Receptor-Ligand Binding Assays [labome.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, leveraged to enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold has emerged as a particularly valuable building block. The gem-difluoroazetidine moiety serves as a potent bioisostere for common functional groups, offering nuanced control over physicochemical properties like lipophilicity and basicity. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride and its analogs, presenting actionable insights for drug discovery programs.

Introduction: The Strategic Value of the Difluoroazetidine-Piperidine Core

The 4-(3,3-difluoroazetidin-1-yl)piperidine core combines two privileged heterocyclic structures: the piperidine ring, a ubiquitous scaffold in central nervous system (CNS) agents and other therapeutic areas, and the 3,3-difluoroazetidine ring, a modern bioisosteric element.

1.1. The Role of the gem-Difluoro Group

The gem-difluoromethylene (CF₂) group is a powerful tool in drug design, often used as a bioisostere for carbonyl groups, ether oxygens, or methylene groups.[1] Its unique properties stem from the high electronegativity of fluorine:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF₂ group resistant to oxidative metabolism, which can block a common metabolic soft spot in a molecule.

-

Conformational Control: The steric bulk and electrostatic properties of the CF₂ group can lock the molecule into a more favorable conformation for binding to a biological target.[2]

-

Modulation of Physicochemical Properties: The introduction of a CF₂ group can significantly alter a molecule's lipophilicity (LogP), basicity (pKa), and hydrogen bond accepting capacity, allowing for fine-tuning of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][3] While often increasing lipophilicity, the effect can be context-dependent.[1][3]

1.2. The Azetidine Ring

The four-membered azetidine ring introduces a degree of conformational rigidity. The inherent ring strain (approx. 27.7 kcal/mol) enhances the nucleophilicity of the nitrogen atom's lone pair, potentially increasing reaction rates in synthetic procedures.[4] The difluoro-substitution on this strained ring creates a unique chemical entity with applications ranging from bioimaging dyes to energetic materials.[4][5]

The combination of these two rings in the 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold provides a versatile platform for creating novel chemical entities with desirable drug-like properties. It is primarily used as a synthetic intermediate for preparing more complex bioactive molecules.[6]

Synthesis of the Core Scaffold and its Analogs

The generation of a library of analogs is essential for exploring the structure-activity relationship (SAR) of a new chemical series.[7] The 4-(3,3-difluoroazetidin-1-yl)piperidine core offers multiple points for diversification.

2.1. Synthesis of the Core Scaffold

The primary and most direct method for synthesizing the core scaffold is through the reductive amination of an N-protected piperidin-4-one with 3,3-difluoroazetidine hydrochloride.

Protocol 1: General Reductive Amination

-

Reaction Setup: To a solution of N-Boc-piperidin-4-one (1.0 eq.) and 3,3-difluoroazetidine hydrochloride (1.1 eq.)[8][9] in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) to liberate the free base of the azetidine.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate enamine/iminium ion.

-

Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. The choice of this reagent is critical as it is mild enough to not reduce the ketone starting material but is effective for reducing the intermediate iminium ion.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

-

Deprotection and Salt Formation: The resulting N-Boc protected compound is deprotected using a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM. After removal of the solvent, the dihydrochloride salt can be obtained by dissolving the free base in a suitable solvent like ether or methanol and bubbling HCl gas through it or adding a solution of HCl in isopropanol.

2.2. Strategies for Analog Generation

The modular nature of the synthesis allows for extensive analog creation to probe SAR.[10][11][12][13]

-

N-Substitutions on the Piperidine Ring (R1): The secondary amine of the piperidine core is the most common site for modification.

-

Alkylation/Arylation: Standard N-alkylation with alkyl halides or N-arylation using Buchwald-Hartwig coupling conditions.

-

Acylation/Sulfonylation: Reaction with various acid chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas.

-

Reductive Amination: Reaction with a wide array of aldehydes or ketones to introduce diverse substituents.

-

-

Piperidine Ring Substitutions (R2): Introducing substituents on the piperidine ring itself can explore new binding pockets and alter the molecule's conformation. This often requires starting with a pre-substituted piperidin-4-one, such as 3-methyl- or 3,3-dimethyl-piperidin-4-one. Synthesizing substituted 3,3-difluoropiperidines can be complex but offers further avenues for exploration.[14]

-

Azetidine Ring Modifications (R3): While less common due to the synthetic challenges, analogs could theoretically be made by starting with substituted 3,3-difluoroazetidines.

Physicochemical Properties and Characterization

Thorough characterization of newly synthesized analogs is crucial. The introduction of the gem-difluoroazetidine motif has predictable yet context-dependent effects on key molecular properties.

| Property | Bioisosteric Replacement | General Trend with CF₂ Introduction | Rationale & Causality |

| Lipophilicity (LogP) | CH₂ → CF₂ | Often increases, but can be context-dependent.[1][3] | The CF₂ group is more hydrophobic than a CH₂ group. However, intramolecular interactions with nearby polar groups can sometimes lead to a decrease in the overall LogP.[1] |

| Basicity (pKa) | CH₂ → CF₂ | Decreases | The strong electron-withdrawing inductive effect of the two fluorine atoms reduces the electron density on the nearby nitrogen atoms, making them less basic. |

| Metabolic Stability | C-H → C-F | Significantly increases | The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes like Cytochrome P450s. |

| Dipole Moment | CH₂ → CF₂ | Increases | The large difference in electronegativity between carbon and fluorine creates a strong local dipole moment. |

Standard Characterization Workflow:

Medicinal Chemistry Applications and SAR Insights

The 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold is being explored in various therapeutic areas. While specific SAR data for this exact core is often proprietary, we can infer trends from related structures.

-

CNS Disorders: The piperidine moiety is a classic component of CNS-active agents. Fluorinated piperidines have been investigated as dopamine D4 receptor antagonists and 5-HT₂ₐ receptor inverse agonists, suggesting potential applications in treating psychosis and Parkinson's disease-related dyskinesia.[15][16]

-

Oncology: Fluorinated heterocyclic compounds are frequently used in the development of novel anticancer agents, with some derivatives showing significant inhibitory effects on cancer cell growth.[6]

-

Metabolic Diseases: Related scaffolds, such as (3,3-difluoropyrrolidin-1-yl) derivatives, have been successfully developed as potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[17] This highlights the utility of gem-difluoro-substituted small rings in targeting enzyme active sites.

Case Study: Bioisosteric Replacement in a DPP-IV Inhibitor

In the development of DPP-IV inhibitors, a (3,3-difluoropyrrolidin-1-yl) group was incorporated into the final drug candidate, PF-00734200.[17] This strategic fluorination was key to achieving a profile of high potency (IC₅₀ = 13 nM), excellent selectivity, and high oral bioavailability. The difluoro motif likely contributes by modulating the pKa of the nearby nitrogen, influencing its interaction with the enzyme active site, while simultaneously enhancing metabolic stability.[17] This case provides a strong rationale for applying similar logic to the 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold in other drug discovery projects.

Conclusion and Future Directions

The 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride scaffold is a high-value building block for modern drug discovery. Its synthesis is modular, allowing for the systematic generation of analogs to explore structure-activity relationships. The strategic inclusion of the gem-difluoroazetidine moiety offers a sophisticated method for fine-tuning the physicochemical and pharmacokinetic properties of lead compounds. As synthetic methodologies for accessing novel fluorinated building blocks continue to advance, the application of this and related scaffolds is expected to grow, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.[18]

References

- The gem-Difluoromethylene Group: A Guide to Bioisosteric Replacement in Drug Discovery. Benchchem.

- 3,3-Difluoroazetidine hydrochloride. BOC Sciences.

- Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery | Request PDF.

- The geminal difluoromethylene group: bioisosterism, and catalysis-based...

- 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride. ChemShuttle.

- 3,3-Difluoroazetidine hydrochloride | CAS Number 28815-03-7. Ossila.

- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Blumberg Institute.

-

Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry. [Link]

- 3,3-Difluoroazetidine hydrochloride. Echemi.

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- 3,3-Difluoroazetidine hydrochloride. ChemScene.

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

- Structure Activity Rel

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link]

-

(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Felodipine analogs: structure-activity relationships. Journal of Cardiovascular Pharmacology. [Link]

-

Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry. [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. 288315-03-7 | 3,3-Difluoroazetidine hydrochloride [fluoromart.com]

- 6. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride;CAS No.:1403767-21-4 [chemshuttle.com]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. echemi.com [echemi.com]

- 9. chemscene.com [chemscene.com]

- 10. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Felodipine analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

Thermogravimetric analysis of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride

An In-Depth Technical Guide to the Thermogravimetric Analysis of 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword

In the landscape of modern drug discovery, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The stability and decomposition profile of a compound under thermal stress are critical parameters that influence its storage, handling, and formulation. This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride, a novel heterocyclic compound with potential applications in medicinal chemistry. Our focus extends beyond a mere procedural outline; we delve into the rationale behind the experimental design, data interpretation, and the establishment of a robust, self-validating analytical protocol.

Introduction to 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride and its Thermal Analysis

4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is a saturated heterocyclic amine salt. The presence of the strained and electron-deficient 3,3-difluoroazetidine ring, coupled with the piperidine moiety and its formulation as a dihydrochloride salt, presents a unique and complex thermal decomposition profile. Understanding this profile is crucial for predicting its stability during manufacturing and long-term storage.

Thermogravimetric analysis is an essential technique for this purpose, providing quantitative information on the mass loss of a material as a function of temperature or time. For a dihydrochloride salt such as this, we can anticipate a multi-stage decomposition, likely initiated by the loss of hydrogen chloride, followed by the degradation of the organic scaffold.

Experimental Design: A Rationale-Driven Approach

The selection of TGA parameters is critical for obtaining meaningful and reproducible data. The following protocol has been designed to elucidate the distinct decomposition stages of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for accurate measurements. For this analysis, an instrument capable of a heating rate of at least 10 °C/min and a temperature range of ambient to 600 °C is recommended. Regular calibration with certified reference materials (e.g., indium and calcium oxalate) is crucial for ensuring the accuracy of both temperature and mass measurements.

Sample Preparation and Loading

Proper sample preparation is vital to avoid analytical artifacts.

-

Sample Form: The sample should be a fine, homogenous powder. If necessary, gently grind the sample to ensure uniformity.

-

Sample Mass: A sample mass of 5-10 mg is recommended. This range is sufficient to obtain a clear signal while minimizing thermal gradients within the sample.

-

Crucible Type: An open aluminum or platinum crucible is suitable. An open pan ensures that volatile decomposition products can freely escape.

Analytical Method Parameters

The following parameters are recommended for the initial analysis:

| Parameter | Recommended Value | Rationale |

| Temperature Range | Ambient to 600 °C | This range is expected to encompass the complete decomposition of the compound. |

| Heating Rate | 10 °C/min | This rate provides a good balance between resolution of thermal events and analysis time. |

| Purge Gas | Nitrogen (N₂) | An inert atmosphere prevents oxidative decomposition, simplifying the degradation profile. |

| Flow Rate | 50 mL/min | This flow rate is sufficient to remove decomposition products from the furnace. |

Anticipated Thermal Decomposition Pathway

The thermal decomposition of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is hypothesized to occur in distinct stages. The following diagram illustrates the proposed experimental workflow for TGA.

Based on the structure, a plausible multi-step decomposition is as follows:

-

Loss of Hydrogen Chloride: The initial mass loss is expected to correspond to the liberation of two molecules of hydrogen chloride (HCl). This is a common decomposition pathway for hydrochloride salts of amines. The theoretical mass loss for this step can be calculated and compared with the experimental data.

-

Decomposition of the Organic Moiety: Following the loss of HCl, the remaining organic structure will undergo further fragmentation. The strained difluoroazetidine ring is a likely point of initial degradation, followed by the piperidine ring.

The following diagram illustrates the proposed decomposition pathway.

Data Interpretation and Reporting

The primary outputs of a TGA experiment are the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

TGA Curve Analysis

The TGA curve will show one or more steps, each corresponding to a mass loss event. For each step, the following should be determined:

-

Onset Temperature (T_onset): The temperature at which the mass loss begins.

-

Inflection Point Temperature (T_ip): The temperature at which the rate of mass loss is at its maximum. This is more accurately determined from the peak of the DTG curve.

-

Mass Loss (%): The percentage of the initial mass lost in that step.

DTG Curve Analysis

The DTG curve provides a clearer resolution of overlapping decomposition events. Each peak in the DTG curve corresponds to a specific mass loss event. The peak temperature gives the T_ip.

Correlating Mass Loss with Chemical Structure

The experimentally determined mass loss for each step should be compared with the theoretical mass loss calculated from the molecular formula. For the initial step, the theoretical mass loss for the removal of two HCl molecules from C₉H₁₆F₂N₂·2HCl (Molar Mass: 261.16 g/mol ) would be:

(2 * Molar Mass of HCl) / (Molar Mass of C₉H₁₆F₂N₂·2HCl) * 100%

(2 * 36.46) / 261.16 * 100% ≈ 27.9%

A close correlation between the experimental and theoretical mass loss would provide strong evidence for the proposed initial decomposition step.

Self-Validating Protocols and Trustworthiness

To ensure the trustworthiness of the results, the following self-validating checks should be incorporated:

-

Reproducibility: The experiment should be repeated at least twice to ensure the reproducibility of the decomposition profile.

-

Effect of Heating Rate: Running the analysis at a different heating rate (e.g., 5 °C/min or 20 °C/min) can provide further insights into the decomposition kinetics. While the onset temperatures may shift, the overall mass loss for each step should remain consistent.

-

Evolved Gas Analysis (EGA): For an unambiguous identification of the decomposition products, coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended. This would allow for the direct detection of evolved gases such as HCl.

Conclusion

The thermogravimetric analysis of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride provides critical insights into its thermal stability. By employing a systematic and rationale-driven approach, it is possible to elucidate the decomposition pathway and quantify the thermal stability of this compound. The methodologies and interpretation strategies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently assess the thermal properties of this and similar novel chemical entities.

References

-

Principles of Thermal Analysis and Calorimetry. Edited by Simon Gaisford, Vicki Kett, and Peter Haines, Royal Society of Chemistry, 2016, [Link].

-

Thermogravimetric Analysis of Pharmaceuticals. Wendlandt, W.W. Thermochimica Acta, vol. 298, no. 1-2, 1997, pp. 1-29, [Link].

-

Good Laboratory Practices for Thermal Analysis. Netzsch-Gerätebau GmbH, [Link].

An In-depth Technical Guide to the Anticipated Crystal Structure of 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the anticipated crystal structure of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride, a molecule of significant interest in modern medicinal chemistry. While a definitive published crystal structure is not publicly available, this document leverages expert knowledge and crystallographic data from analogous structures to construct a comprehensive and predictive overview. We will delve into the molecular architecture, probable crystal packing, and the analytical methodologies required for its empirical determination. This guide is intended to serve as a valuable resource for researchers working with this and related scaffolds.

Introduction: The Significance of Fluorinated Heterocycles in Drug Discovery

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The strategic placement of fluorine atoms can influence metabolic stability, lipophilicity, and binding affinity.[2] The title compound, 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride, embodies two privileged heterocyclic scaffolds: piperidine and azetidine.

The piperidine ring is a common motif in a vast array of pharmacologically active compounds.[3][4] Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized for their ability to impart favorable properties such as improved solubility and metabolic stability due to their rigid, sp³-rich character.[5][6] The geminal difluoro substitution on the azetidine ring further enhances its polarity and can act as a bioisostere for a carbonyl group, influencing hydrogen bonding and molecular conformation. This guide will, therefore, explore the anticipated solid-state structure of this promising building block.

Predicted Molecular Conformation and Geometry

The overall three-dimensional structure of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride in the crystalline state will be dictated by the interplay of the conformations of its constituent rings and the nature of the ionic interactions with the chloride counter-ions.

The Piperidine Ring: A Stable Chair

Based on extensive crystallographic data of piperidine derivatives, the piperidine ring is expected to adopt a stable chair conformation.[7] This conformation minimizes torsional and steric strain. The substituent at the 4-position, the 3,3-difluoroazetidin-1-yl group, is anticipated to occupy an equatorial position to minimize steric hindrance with the axial hydrogens of the piperidine ring.

The 3,3-Difluoroazetidine Moiety

The four-membered azetidine ring is inherently strained. The geminal difluoro substitution at the 3-position will influence the ring's puckering and the bond angles. The C-F bonds are highly polarized, and the electron-withdrawing nature of the fluorine atoms will affect the electron density of the azetidine ring.

The Dihydrochloride Salt Form: Key to Crystal Packing

As a dihydrochloride salt, both the piperidine and azetidine nitrogens are expected to be protonated. This will have a profound impact on the intermolecular interactions within the crystal lattice. The protonated nitrogens will act as hydrogen bond donors, forming strong interactions with the chloride anions. These hydrogen bonds are predicted to be the dominant forces governing the crystal packing.

Hypothetical Synthesis and Crystallization Protocol

While the exact published synthesis is not available, a plausible synthetic route can be devised based on established methodologies for similar compounds.[8][9][10]

Synthesis Workflow

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Crystallization Protocol

-

Dissolution: Dissolve the synthesized 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride in a minimal amount of a suitable hot solvent. A polar protic solvent such as methanol or ethanol is a likely candidate.

-

Slow Cooling: Allow the solution to cool slowly to room temperature. Un-disturbed, slow cooling is crucial for the formation of high-quality single crystals.

-

Vapor Diffusion (Alternative Method):

-

Dissolve the compound in a solvent in which it is readily soluble (e.g., methanol).

-

Place this solution in a small, open vial.

-

Place the vial inside a larger, sealed container that contains a small amount of an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether).

-

The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the solubility of the compound and promoting crystallization.

-

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor and allow them to air dry.

Proposed Crystal Structure Determination Workflow

The definitive determination of the crystal structure would be achieved through single-crystal X-ray diffraction.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Predicted Crystallographic Data and Intermolecular Interactions

Based on the analysis of similar small molecule hydrochloride salts, a summary of the anticipated crystallographic parameters is presented below.

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for organic salts of this size. |

| Space Group | P2₁/c or P2₁2₁2₁ | These are common centrosymmetric and non-centrosymmetric space groups, respectively. |

| Z (Molecules/unit cell) | 2 or 4 | Typical for small organic molecules. |

| Key Intermolecular Interactions | N⁺-H···Cl⁻ Hydrogen Bonds | These strong electrostatic interactions will be the primary drivers of the crystal packing.[11] |

| C-H···F and C-H···Cl⁻ Weak Hydrogen Bonds | These weaker interactions will also contribute to the overall stability of the crystal lattice. |

The crystal packing will likely feature a three-dimensional network of hydrogen bonds, with the chloride ions bridging the protonated piperidinium and azetidinium cations.

Conclusion: A Foundation for Further Research

This technical guide provides a comprehensive, albeit predictive, overview of the crystal structure of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride. By drawing upon established principles of conformational analysis and crystallographic trends in related molecules, we have constructed a robust model of its anticipated solid-state architecture. The detailed protocols for synthesis, crystallization, and structural determination offer a practical framework for researchers seeking to empirically validate these predictions. A definitive understanding of this crystal structure will undoubtedly aid in the rational design of novel therapeutics incorporating this valuable fluorinated heterocyclic scaffold.

References

- Sampath, N. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society. 2017, 58(4), 804-808.

- Zafar, S. S., et al. Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.

- Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.

- Al-Majid, A. M., et al. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. 2020.

- 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride. ChemShuttle.

- Surmont, R., et al. Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. 2010.

- Koval, A. M., et al. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH.

- 3,3-Difluoro-4-(3-fluoroazetidin-1-yl)piperidine. PubChem.

- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.